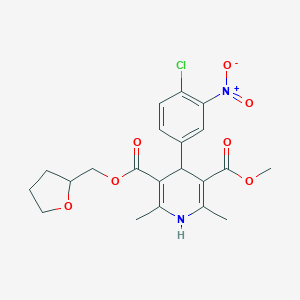
1-(2-Pyridinylmethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyridinylmethyl)pyridinium, also known as P2MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cationic compound that has a pyridinium ring and a pyridine ring, and it is commonly used as a precursor in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Pyridinylmethyl)pyridinium is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. 1-(2-Pyridinylmethyl)pyridinium has been shown to have a high affinity for metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
1-(2-Pyridinylmethyl)pyridinium has been shown to have various biochemical and physiological effects, including the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 1-(2-Pyridinylmethyl)pyridinium has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Pyridinylmethyl)pyridinium in lab experiments is its high stability and solubility in various solvents. However, one limitation is that 1-(2-Pyridinylmethyl)pyridinium can be difficult to synthesize and purify, which can lead to low yields and impurities in the final product.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Pyridinylmethyl)pyridinium, including its potential use in the development of new drugs and therapies, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Pyridinylmethyl)pyridinium and its potential applications in various fields.
Synthesemethoden
1-(2-Pyridinylmethyl)pyridinium can be synthesized through various methods, including the reaction of 2-bromomethylpyridine with pyridine in the presence of a base, or the reaction of 2-chloromethylpyridine with sodium pyridine in the presence of a phase transfer catalyst. These methods have been extensively studied and optimized to produce high yields of 1-(2-Pyridinylmethyl)pyridinium.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyridinylmethyl)pyridinium has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, 1-(2-Pyridinylmethyl)pyridinium has been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C11H11N2+ |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
2-(pyridin-1-ium-1-ylmethyl)pyridine |
InChI |
InChI=1S/C11H11N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h1-9H,10H2/q+1 |
InChI-Schlüssel |
OJHJBRWICHKYOL-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(4-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280550.png)